5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of benzoxazole derivatives with amines. One common method includes the reaction of benzoxazole with an amine under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzoxazole and amine derivatives .
Analyse Chemischer Reaktionen
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol can be compared with other similar compounds, such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound shares a similar structure but lacks the dimethyl groups, leading to different chemical properties and reactivity.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: This compound contains a benzothiazole ring instead of a benzoxazole ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C15H14N2O2 |
---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 |
InChI-Schlüssel |
RNAQIBLSIBFUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.